Rhynchophylline

Description

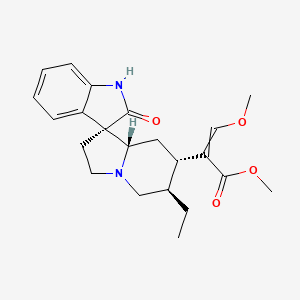

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O4 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14-,15-,19-,22+/m0/s1 |

InChI Key |

DAXYUDFNWXHGBE-OFFWNCNGSA-N |

Isomeric SMILES |

CC[C@H]1CN2CC[C@]3([C@@H]2C[C@@H]1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Pictograms |

Acute Toxic |

Synonyms |

isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathway Elucidation

Genetic Basis and Transcriptional Regulation of Rhynchophylline (B1680612) Biosynthesis

Investigation of Transcription Factors Influencing Alkaloid Accumulation (e.g., WRKY1)

Transcription factors are crucial regulatory proteins that control the rate of transcription of genetic information from DNA to messenger RNA, thereby managing gene expression. In the biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs) like this compound, certain transcription factor families, including WRKY, play a significant role. nih.gov

Research into Uncaria rhynchophylla has identified a WRKY1 transcription factor as a potential regulator in the this compound biosynthetic pathway. researchgate.netresearchgate.net Studies have examined the expression profiles of the WRKY1 gene alongside key enzyme genes in the TIA pathway under various experimental stress treatments known to affect TIA accumulation, such as exposure to methyl jasmonate, ethylene, and low temperatures. nih.gov

Table 1: Investigated Transcription Factors and Their Putative Role in this compound Biosynthesis

Environmental and Developmental Influences on this compound Production

The synthesis and accumulation of this compound are not static; they are dynamically influenced by both the plant's external environment and its developmental stage. plos.orgbiocrick.comresearchgate.net Alkaloids are secondary metabolites often produced by plants to adapt to adverse environmental conditions. plos.orgresearchgate.net

Abiotic stresses, such as changes in precipitation and light intensity, have been shown to significantly affect this compound content. plos.orgnih.gov Research on Uncaria macrophylla populations in China revealed a significant negative correlation between the content of this compound and its isomer, isothis compound (B1663542), and the amount of precipitation in May and June. plos.orgbiocrick.com This suggests that higher rainfall during this critical vegetative growth period may create a less stressful environment for the plant, leading to reduced biosynthesis of these alkaloids. plos.org Conversely, areas with lower rainfall may yield plant material with higher concentrations of these active compounds. plos.org Furthermore, precipitation in January was found to be positively correlated with the content ratio of this compound to isothis compound, indicating that environmental factors can also influence the interconversion of these diastereoisomers. plos.orgbiocrick.com

Light intensity is another critical environmental factor. A comparative transcriptome analysis of U. rhynchophylla demonstrated that this compound and isothis compound content in the leaves significantly increased under 20% light intensity (shading) compared to 100% light intensity. nih.gov This change was accompanied by the upregulation of genes involved in the TIA biosynthesis pathway, such as TDC and STR, and differential expression of transcription factors associated with light signaling pathways. nih.gov

This compound production also varies depending on the specific plant tissue and developmental stage, a phenomenon known as tissue-specific accumulation. researchgate.netbiorxiv.orgmdpi.com Metabolomic analyses have shown that different monoterpenoid indole alkaloids exhibit distinct accumulation patterns across various plant parts, including the root, stem, leaves, and hook. researchgate.netmdpi.comresearchgate.net For instance, in U. rhynchophylla, the expression of certain genes involved in the later stages of the biosynthetic pathway was found to be much higher in the stem than in other tissues. biorxiv.org Global transcriptome profiling of the root, bud, stem bark, and leaf tissues has been conducted to analyze tissue-specific gene expression and identify critical genes involved in the biosynthesis of these spiroindole alkaloids. mdpi.comresearchgate.net This differential accumulation suggests that the biosynthesis and storage of this compound are highly compartmentalized processes within the plant. biorxiv.org

Table 2: Influence of Environmental Factors on this compound (RIN) and Isothis compound (IRN) Content

Botanical Sources and Isolation Methodologies for Research

Primary Botanical Origins of Rhynchophylline (B1680612) and its Stereoisomers

Elucidation of Uncaria Species as Principal Sources

The genus Uncaria, belonging to the Rubiaceae family, is the principal botanical source of this compound and its stereoisomer, isothis compound (B1663542). nih.govwikipedia.org These compounds are major bioactive constituents of this genus. nih.govnih.gov Various species of Uncaria have been identified as containing significant amounts of these alkaloids.

Uncaria rhynchophylla, also known as Gou-teng, is a well-documented source of this compound. nih.govwikipedia.orgkratomcountry.com In this plant, this compound can constitute 28–50% of the major alkaloids, with isothis compound accounting for approximately 14%. nih.gov Other species of Uncaria that have been identified as sources of this compound and its stereoisomers include Uncaria tomentosa wikipedia.orgkratomcountry.com, Uncaria sinensis lktlabs.com, Uncaria macrophylla, Uncaria hirsuta, Uncaria lancifolia, Uncaria scandens, Uncaria homomalla, Uncaria sessilifructus, Uncaria laevigata, Uncaria yunnanensis, and Uncaria lanosa. fahumsci.com

The following table summarizes the primary Uncaria species known to contain this compound and its stereoisomers.

| Species | Common Name | Key Alkaloids Present |

| Uncaria rhynchophylla | Gou-Teng, Chinese Cat's Claw | This compound, Isothis compound nih.govhealthline.com |

| Uncaria tomentosa | Cat's Claw | This compound, Isothis compound wikipedia.orgkratomcountry.com |

| Uncaria macrophylla | This compound, Hirsutine, Hirsuteine, Uncarine C, Uncarine E, Corynoxeine nih.gov | |

| Uncaria sinensis | This compound lktlabs.com | |

| Uncaria hirsuta | This compound fahumsci.com | |

| Uncaria lancifolia | This compound fahumsci.com | |

| Uncaria scandens | This compound fahumsci.com | |

| Uncaria homomalla | This compound fahumsci.com | |

| Uncaria sessilifructus | This compound fahumsci.com | |

| Uncaria laevigata | This compound fahumsci.com | |

| Uncaria yunnanensis | This compound fahumsci.com | |

| Uncaria lanosa | This compound fahumsci.com |

Identification of Other Plant Genera Containing this compound

Beyond the Uncaria genus, this compound has also been isolated from other plant genera, most notably Mitragyna, which also belongs to the Rubiaceae family. wikipedia.org

Mitragyna speciosa, commonly known as Kratom, contains this compound in its leaves. wikipedia.orgkratomcountry.com Other species within this genus where this compound and its isomers have been identified include Mitragyna tubulosa, Mitragyna rotundifolia, Mitragyna inermis, and Mitragyna rubrostipulata. wikipedia.orgreddit.com Specifically, this compound has been found for the first time in Mitragyna rotundifolia in one study. nih.gov

The table below lists other plant genera and species that have been identified as sources of this compound.

| Genus | Species | Family |

| Mitragyna | Mitragyna speciosa | Rubiaceae wikipedia.orgkratomcountry.com |

| Mitragyna tubulosa | Rubiaceae wikipedia.orgreddit.com | |

| Mitragyna rotundifolia | Rubiaceae reddit.com | |

| Mitragyna inermis | Rubiaceae reddit.com | |

| Mitragyna rubrostipulata | Rubiaceae reddit.com |

Advanced Chromatographic and Extraction Techniques for Research-Scale Isolation

The isolation of this compound for research purposes involves sophisticated extraction and chromatographic techniques to achieve high purity.

Initial extraction from plant material often involves pretreatment, such as cold immersion in a low-concentration alcohol solution, sometimes assisted by ultrasonication to prepare a crude extract. google.com One method involves using a single-stage continuous countercurrent ultrasonic extractor with an ethanol (B145695) solution, which can increase the permeating, dissolving, and dispersing speed of the extraction process. patsnap.comgoogle.com

Following extraction, various chromatographic methods are employed for separation and purification. Silica gel column chromatography is a common technique used to separate this compound from the crude extract. google.com An eluent composed of organic reagents and ammonia water in specific ratios can be used to effectively isolate the compound. google.com

A highly effective and advanced method for the preparative separation of this compound and other alkaloids is pH-zone refining counter-current chromatography (CCC). nih.govdocumentsdelivered.com This technique has been successfully applied to isolate and purify alkaloids from Uncaria macrophylla. nih.govdocumentsdelivered.com The process may involve an initial enrichment of the target compounds using a two-phase solvent system, followed by a final purification step with a different solvent system. nih.govresearchgate.net For instance, a two-phase solvent system of methyl tert-butyl ether (MTBE)–acetonitrile–water with triethylamine (TEA) added to the organic phase and hydrochloric acid (HCl) to the aqueous mobile phase has been used to yield this compound with a purity above 96%. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) is a crucial analytical technique for determining the presence and purity of this compound and isothis compound in extracts. nih.gov Furthermore, semi-preparative HPLC can be used for the final purification of this compound from fractions obtained through other chromatographic methods. nih.gov

The Intricate Biosynthesis of this compound: A Molecular Exploration

This compound, a tetracyclic oxindole (B195798) alkaloid found predominantly in plants of the Uncaria genus, has garnered significant scientific interest. This article delves into the complex biosynthetic pathway of this compound, elucidating the precursor molecules, key enzymatic players, and the genetic regulation that governs its formation.

Chemical Synthesis and Derivatization Research

Strategic Approaches for Spirooxindole Core Construction

Carreira Ring Expansion Techniques

The complex spirooxindole core structure of Rhynchophylline (B1680612) presents a significant synthetic challenge. Among the methodologies employed for its construction, Carreira's ring expansion techniques have proven particularly effective in establishing the crucial tetracyclic spirooxindole framework with high diastereoselectivity.

One notable approach involves the asymmetric total synthesis of (-)-Rhynchophylline and (+)-Isothis compound, which utilizes Carreira's [3+2] cycloaddition ring expansion strategy. This method is key to efficiently constructing the tetracyclic spirooxindole core as a single spiroisomer nih.govacs.orgresearchgate.netacs.org. The synthesis typically begins with readily available starting materials such as butanal and ethyl acrylate. A critical step in these syntheses often involves the preparation of an enantioenriched cyclic imine, frequently achieved through the use of chiral auxiliaries like Bosch's chiral lactam acs.orgacs.org. The subsequent application of Carreira's ring expansion methodology, often mediated by Lewis acids like MgI₂, allows for the diastereoselective formation of the spirocyclic system acs.org. This strategy has been instrumental in providing access to enantiomerically pure this compound and its diastereomer, Isothis compound (B1663542), enabling detailed pharmacological investigations nih.govacs.orgresearchgate.netacs.org.

Table 1: Key Aspects of Asymmetric Total Synthesis of this compound Using Carreira Ring Expansion

| Parameter | Detail | Reference(s) |

| Synthesis Type | Asymmetric Total Synthesis | nih.govacs.orgresearchgate.netacs.org |

| Key Methodology | Carreira Ring Expansion ([3+2] cycloaddition) | nih.govacs.orgacs.orgrsc.org |

| Core Structure Formed | Tetracyclic spirooxindole core | nih.govacs.orgacs.org |

| Diastereoselectivity | High | nih.govacs.orgacs.org |

| Key Intermediate | Enantioenriched cyclic imine (prepared using Bosch's chiral lactam) | acs.orgacs.org |

| Starting Materials | Butanal and ethyl acrylate | nih.govacs.orgacs.orgresearchgate.net |

| Number of Steps | 17 steps for (-)-Rhynchophylline; 16 steps for (+)-Isothis compound | nih.govacs.orgacs.orgresearchgate.net |

Research on Structural Modifications and Analog Synthesis for Pharmacological Studies

Research into this compound's biological activities has spurred interest in synthesizing structural modifications and analogs to explore structure-activity relationships (SAR) and potentially develop compounds with improved or novel therapeutic profiles. While detailed SAR tables for this compound analogs are not extensively detailed in the provided snippets, several studies highlight the directions of this research and the observed effects of the parent compound and its derivatives.

Investigations have focused on understanding how structural features influence this compound's known pharmacological effects, such as its neuroprotective, anti-inflammatory, and cardiovascular activities researchgate.netmdpi.commedchemexpress.comnih.gov. For instance, this compound has been identified as an inhibitor of EphA4 tyrosine kinase, a target relevant in neurodegenerative diseases medchemexpress.comfrontiersin.org. Studies have shown that this compound and its diastereomer, Isothis compound, can inhibit the aggregation of amyloid-beta (Aβ) protein and the hyperphosphorylation of tau protein, which are hallmarks of Alzheimer's disease frontiersin.org. Furthermore, these alkaloids have demonstrated inhibitory effects on voltage-dependent L-type calcium channels, contributing to their cardiovascular effects frontiersin.orgncats.io.

Research has also explored the potential of this compound in modulating neurotransmitter systems. It has been observed to influence serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) levels in specific brain regions, suggesting a role in regulating mood, cognition, and potentially addiction pathways researchgate.netncats.io. The anti-inflammatory actions of this compound, mediated through pathways like MAPK/NF-κB signaling, are also a significant area of study, with efforts to identify structural features responsible for these effects medchemexpress.comnih.gov.

The development of novel analogs, such as the previously reported Y396 analog, aims to leverage these observed activities, potentially enhancing efficacy or targeting specific pathways more effectively researchgate.net. While direct comparative data on numerous synthesized analogs is limited in the current search results, the ongoing research into this compound's molecular targets and mechanisms of action provides a strong foundation for future analog design and SAR studies aimed at therapeutic optimization.

Compound List

this compound (Rhy)

Isothis compound (Isorhy)

Mitragynine

Corynanthe alkaloids

Corynoxine

Corynoxine B

Corynoxeine

Mitraphylline

Formosanine

Isomitraphylline

Isoformosanine

Uncarialin A

Mitragynine pseudoindoxyl

Speciogynine pseudoindoxyl

Corynantheidine

Y396

Structural Chemistry and Isomerization Research

Mechanisms of Stereochemical Interconversion between Rhynchophylline (B1680612) and Isothis compound (B1663542)

The interconversion between this compound and isothis compound involves a stereochemical change primarily at the C-7 position, where they differ in configuration researchgate.netresearchgate.netnih.gov. This isomerization is understood to occur through a reversible Mannich reaction mechanism, which involves the breaking and rejoining of a bond, often facilitated by acidic or basic conditions rsc.orgresearchgate.net. Specifically, a retro-Mannich type reaction is proposed to cause the configuration inversion at the spirooxindole alkaloids nih.govresearchgate.netrsc.org.

Temperature also plays a role in this interconversion, with studies suggesting that elevated temperatures can induce a break and reclosure of the third ring, leading to a twisted conformation and facilitating isomerization mdpi.com. The rate of interconversion is reported to increase with temperature, indicating that thermal processing can accelerate the transformation between these two isomers nih.govrsc.org.

Influence of Physico-Chemical Factors on Isomer Equilibrium and Stability

Several physico-chemical factors significantly influence the equilibrium and stability of this compound and isothis compound.

pH: The interconversion rate of this compound and isothis compound is dependent on pH mdpi.comrsc.org. Studies indicate that protonation of the alkaloids inhibits isomerization, and that different pH values can lead to distinct product distributions rsc.orgpageplace.de. For instance, at 50 °C, the equilibrium constant for the this compound-isothis compound interconversion becomes unity at pH 7.20 rsc.org.

Temperature: As mentioned, temperature directly impacts the rate of isomerization mdpi.comnih.govrsc.org. Higher temperatures generally lead to faster conversion rates, driving the system towards equilibrium nih.gov. Research has investigated the effect of various heat temperatures and reaction times on the conversion rates, building models to predict the half-life (t0.5) and activation energy (Ea) of these transformations nih.govnih.gov. For example, heating from 50 °C to 90 °C significantly increases the conversion rate, with a 4.4% decrease in residual this compound at 50 °C and a 41.4% decrease at 90 °C after 10 minutes nih.gov.

Solvent Polarity: The choice of solvent also affects the isomerization process. Studies have shown that this compound and isothis compound convert to each other faster in aqueous solutions than in methanol (B129727) solutions. Conversely, methanol solutions appear to offer greater stability for these compounds compared to aqueous environments researchgate.net. The rate coefficients in water and organic solvents correlate with solvent polarity parameters, suggesting that polar solvents can stabilize intermediates involved in the reaction rsc.orgresearchgate.net. For example, ethanol (B145695) concentration influences the equilibrium ratio of RIN to IRN, with lower ethanol concentrations (higher water content) leading to an increased ratio of IRN nih.gov.

Time: The duration of exposure to specific conditions also dictates the extent of isomerization. With increased reaction time and temperature, the conversion rate between this compound and isothis compound accelerates, eventually reaching an equilibrium state nih.gov. For instance, at 80 °C, equilibrium can be reached after approximately 100 minutes in aqueous solution nih.gov.

Table 1: Influence of Temperature on this compound Conversion Rate

| Temperature (°C) | Time (min) | Residual this compound (%) | Isothis compound Formed (%) | Notes |

| 50 | 10 | 95.6 | 4.4 | Significant decrease in residual RIN |

| 90 | 10 | 58.6 | 41.4 | Higher temperature accelerates conversion |

| 80 | 100 | ~30 | ~70 | Equilibrium reached |

| 80 | 300 | ~30 | ~70 | Equilibrium maintained |

Data adapted from various studies investigating the conversion rates of this compound and isothis compound under different thermal conditions nih.gov.

Table 2: Influence of Solvent Polarity (Ethanol Concentration) on this compound/Isothis compound Equilibrium

| Solvent Composition (Ethanol:Water) | Reaction Conditions | Final Ratio (RIN:IRN) | Notes |

| 90% Ethanol | 80 °C, 300 min | Higher | Lower water content, favoring a specific equilibrium ratio. |

| 70% Ethanol | 80 °C, 300 min | Intermediate | |

| 50% Ethanol | 80 °C, 300 min | Lower | Higher water content, leading to an increased proportion of isothis compound |

| 100% Water | 80 °C, 300 min | Varies | Faster conversion in aqueous solution compared to methanol researchgate.net. |

Data adapted from studies examining the effect of solvent composition on the conversion rate and equilibrium of this compound and isothis compound nih.govresearchgate.net.

Compound Names:

| Common Name | Abbreviation |

| This compound | RIN |

| Isothis compound | IRN |

Pharmacological Research: Preclinical Investigations and Mechanistic Elucidation

Neuropharmacological Research in Experimental Models

Rhynchophylline (B1680612), a tetracyclic oxindole (B195798) alkaloid, has been the subject of extensive preclinical research to elucidate its pharmacological activities, particularly within the central nervous system. These investigations in various experimental models have provided significant insights into its potential neuroprotective, antiepileptic, and sedative properties.

Neuroprotective Efficacy in Models of Neurodegenerative Disorders

This compound has demonstrated notable neuroprotective effects across a range of experimental models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.

In preclinical models of Alzheimer's disease, this compound has been shown to counteract key pathological hallmarks of the disease. In the APP/PS1 transgenic mouse model, administration of this compound has been found to ameliorate amyloid plaque burden acs.orgnih.gov. Transcriptome analysis of these mice revealed that this compound regulates molecular pathways associated with amyloid metabolism nih.gov. Specifically, it has been observed to reduce the levels of soluble amyloid-beta (Aβ) peptides, Aβx-40 and Aβx-42, in the cortex researchgate.net. Furthermore, this compound has been shown to inhibit the formation of Aβ fibrils and destabilize pre-formed fibrils frontiersin.orgnih.gov.

Research has also highlighted the compound's ability to address tau pathology. In Aβ25-35-treated PC12 cells, this compound and its isomer, isothis compound (B1663542), have been shown to inhibit tau protein hyperphosphorylation frontiersin.orgnih.gov. Specifically, studies have demonstrated a reduction in phosphorylated tau at the Thr 205, Ser 396, and Ser 404 sites researchgate.net. In various transgenic mouse models of Alzheimer's disease, this compound treatment decreased hyperphosphorylated tau proteins at sites including Thr181, Thr205, Ser396, and Ser404 nih.gov.

Impaired synaptic plasticity is a critical factor in the cognitive decline associated with Alzheimer's disease. This compound has been reported to rescue impaired hippocampal synaptic plasticity in APP/PS1 mice acs.orgnih.govresearchgate.net. It is suggested that this compound acts as an inhibitor of the EphA4 receptor tyrosine kinase, and by blocking its signaling, it ameliorates hippocampal synaptic dysfunctions frontiersin.orgnih.gov.

Table 1: Effects of this compound in Alzheimer's Disease Models

| Model System | Key Pathological Feature | Observed Effect of this compound | Reference |

|---|---|---|---|

| APP/PS1 Transgenic Mice | Aβ Plaque Burden | Ameliorated amyloid plaque burden. | acs.orgnih.gov |

| APP/PS1 Transgenic Mice | Soluble Aβ Levels | Reduced levels of soluble Aβx-40 and Aβx-42. | researchgate.net |

| In vitro Fibril Formation Assay | Aβ Fibril Formation | Inhibited the formation and destabilized preformed fibrils of Aβ protein. | frontiersin.orgnih.gov |

| Aβ25-35-Treated PC12 Cells | Tau Hyperphosphorylation | Inhibited tau protein hyperphosphorylation at Thr 205, Ser 396, and Ser 404 sites. | researchgate.net |

| TgCRND8, 3xTg-AD, 5xFAD Mice | Tau Hyperphosphorylation | Decreased hyperphosphorylated tau proteins at Thr181, Thr205, Ser396, and Ser404 sites. | nih.gov |

| APP/PS1 Transgenic Mice | Synaptic Plasticity | Rescued impaired hippocampal synaptic plasticity. | acs.orgnih.govresearchgate.net |

In experimental models of Parkinson's disease, this compound has exhibited significant neuroprotective properties. A key area of investigation has been its effect on 1-methyl-4-phenylpyridinium (MPP+)-induced cytotoxicity, a commonly used in vitro model for Parkinson's disease. Studies have shown that this compound can protect primary cerebellar granule neurons from neurotoxicity caused by MPP+ nih.govnih.govpolyu.edu.hk. This protective effect is evidenced by an increase in cell viability and a reversal of the dysregulated Bax/Bcl-2 protein expression ratio nih.govnih.govpolyu.edu.hk. The underlying mechanism appears to involve the activation of the PI3-K/Akt/GSK3β/MEF2D signaling pathway nih.govnih.govpolyu.edu.hkresearchgate.net.

Furthermore, this compound has demonstrated the ability to protect dopaminergic neurons, the primary cell type lost in Parkinson's disease. In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's, this compound treatment was found to reduce the loss of dopaminergic neurons frontiersin.orgnih.govnih.gov. This neuroprotective effect was accompanied by an improvement in behavioral abnormalities and a reversal in the secretion of inflammatory cytokines nih.gov.

Table 2: Neuroprotective Effects of this compound in Parkinson's Disease Models

| Model System | Toxin/Insult | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|---|

| Primary Cerebellar Granule Neurons | MPP+ | Prevented neurotoxicity and promoted cell viability. | Activation of PI3-K/Akt/GSK3β/MEF2D signaling pathway. | nih.govnih.govpolyu.edu.hkresearchgate.net |

| Primary Cerebellar Granule Neurons | MPP+ | Reversed the dysregulated Bax/Bcl-2 protein expression ratio. | Modulation of apoptotic pathways. | nih.govnih.govpolyu.edu.hk |

| MPTP-Induced Mice | MPTP | Reduced the loss of dopaminergic neurons. | Not fully elucidated, but likely involves anti-inflammatory and neuroprotective pathways. | frontiersin.orgnih.govnih.gov |

| MPTP-Induced Mice | MPTP | Improved behavioral abnormalities. | Protection of dopaminergic neurons. | nih.gov |

This compound has been investigated for its neuroprotective potential in the context of cerebral ischemia. In a permanent middle cerebral artery occlusion (pMCAO) rat model, this compound treatment was shown to attenuate ischemic damage nih.gov. It also reduced infarct volume and ameliorated sensory-motor functional defects in a middle cerebral artery occlusion (MCAO) mouse model nih.govscispace.com. The neuroprotective effects of this compound in cerebral ischemia are thought to be mediated through multiple mechanisms, including the regulation of the Akt/mTOR and TLRs signaling pathways nih.gov. Furthermore, this compound has been shown to improve synaptic plasticity following ischemic stroke, as evidenced by increased dendritic complexity and spine density nih.govscispace.com.

Antiepileptic and Anticonvulsant Activities in Experimental Models

This compound has demonstrated significant antiepileptic and anticonvulsant effects in various preclinical models. In a pilocarpine-induced status epilepticus rat model of temporal lobe epilepsy, both pretreatment and post-treatment with this compound effectively reduced seizure severity nih.gov. It also protected neurons in the medial entorhinal cortex from death and terminated spontaneous epileptiform discharge nih.gov. The anticonvulsant mechanism of this compound is believed to involve the inhibition of persistent sodium currents and NMDA receptor currents nih.gov.

Further studies in kainic acid-treated rat models of acute seizures have shown that this compound can reduce the frequency of wet dog shakes, facial myoclonias, and paw tremors nih.gov. The antiepileptic effect in this model is associated with the suppression of the c-Jun N-terminal kinase (JNK) phosphorylation of the MAPK signal pathway nih.govresearchgate.net.

Sedative and Sleep Modulation Studies in Animal Models

Preclinical studies in animal models have indicated that this compound possesses sedative and sleep-modulating properties. Observations in rodents have shown that this compound can increase sleep time nih.govproquest.comnih.gov. In mice, this compound has been found to enhance slow-wave sleep (SWS) and modify brain oscillations during both wakefulness and SWS in a time-dependent manner nih.gov. Specifically, it was observed to increase the time spent in SWS by over 30% relative to saline oup.com. The compound also reduces locomotor activity, which is consistent with a sedative effect nih.govnih.gov. The mechanisms underlying these effects are thought to involve the modulation of multiple cellular pathways, including those involving ion channels and neurotransmitter receptors nih.govnih.gov.

Anti-Addiction Research in Experimental Models (e.g., psychostimulant addiction)

This compound has demonstrated potential anti-addictive properties in several preclinical models of psychostimulant addiction. nih.gov Research indicates its efficacy in mitigating the rewarding effects of addictive drugs, a core feature of substance dependence. frontiersin.orgnih.govnih.gov

In studies utilizing the conditioned place preference (CPP) paradigm, an experimental model to assess the rewarding effects of drugs, this compound has shown notable effects. For instance, it has been found to eliminate the rewarding effect in amphetamine-induced CPP models in rats, mice, and zebrafish. nih.gov Similarly, this compound administration has been shown to reverse the behavioral preference induced by ketamine in rat CPP models. nih.gov The mechanism behind this appears to be linked to its ability to down-regulate the expression of certain proteins in the brain's reward pathways that are elevated by addictive substances. nih.gov

Investigations into the molecular underpinnings of these anti-addictive effects suggest that this compound modulates key signaling molecules involved in neural and behavioral plasticity induced by drugs of abuse. nih.gov For example, in ketamine-induced CPP models, this compound has been observed to downregulate the expression of phosphorylated cAMP response element binding protein (p-CREB), nuclear receptor-related-1 (Nurr1), and brain-derived neurotrophic factor (BDNF) in the hippocampus. nih.gov These molecules are downstream targets of neurotransmitter systems implicated in addiction. nih.gov

Table 1: Effects of this compound in Preclinical Models of Addiction

| Experimental Model | Psychostimulant | Key Findings | Molecular Targets Modulated | Reference |

|---|---|---|---|---|

| Conditioned Place Preference (CPP) in Rats | Ketamine | Reversed behavioral preference | Downregulated p-CREB, Nurr1, BDNF in hippocampus | nih.gov |

| Conditioned Place Preference (CPP) in Rats | Amphetamine | Eliminated rewarding effect | Downregulated NR2B subunit of NMDA receptor | nih.govlktlabs.com |

| Conditioned Place Preference (CPP) in Mice | Amphetamine | Reduced rewarding effect | Not specified | nih.gov |

| Conditioned Place Preference (CPP) in Zebrafish | Amphetamine | Reduced rewarding effect | Not specified | nih.gov |

Neurotransmitter System Modulation Research

This compound exerts significant modulatory effects on various neurotransmitter systems within the central nervous system, which is believed to underpin many of its neuropharmacological activities. frontiersin.orgnih.govnih.gov Its actions are particularly prominent within the glutamatergic system, and it also influences dopaminergic and cholinergic pathways. researchgate.netnih.gov

A primary mechanism of this compound's action is its interaction with the glutamatergic system, specifically as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov Studies using Xenopus oocytes expressing rat brain receptors have demonstrated that this compound acts as a noncompetitive antagonist of the NMDA receptor. lktlabs.comnih.gov

It reversibly reduces NMDA-induced currents in a concentration-dependent manner, with an IC50 value of 43.2 µM. nih.gov This inhibition is voltage-independent and specific to the NMDA receptor, as this compound does not affect currents mediated by kainic acid-type or AMPA-type glutamate (B1630785) receptors. nih.gov The compound appears to reduce the maximal current response evoked by NMDA and its co-agonist glycine, without altering their potency (EC50 values). nih.gov This suggests an allosteric inhibition mechanism rather than direct competition at the agonist or co-agonist binding sites. bluelight.org Further investigations have shown that this compound does not interact with other known modulatory sites on the NMDA receptor, such as the polyamine, Zn2+, proton, or redox sites. nih.gov

This NMDA receptor antagonism is implicated in this compound's anti-addictive properties, as it has been shown to down-regulate the expression of the NR2B subunit of the NMDA receptor in the cortex and hippocampus of rats in an amphetamine-induced CPP model. lktlabs.com

The interplay between dopaminergic and cholinergic systems is crucial for motor control, learning, and reward. frontiersin.org The degeneration of dopaminergic neurons in the nigrostriatal pathway is a hallmark of Parkinson's disease (PD), leading to an imbalance with the striatal cholinergic system. nih.gov Preclinical research suggests that this compound may exert neuroprotective effects by influencing these pathways.

In animal models of PD induced by toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this compound has been shown to reduce the loss of dopaminージャ dopaminergic neurons. frontiersin.orgrsc.org This protective effect helps to mitigate the motor deficits characteristic of the disease. rsc.org While the direct interaction with dopaminergic and cholinergic receptors is still being fully elucidated, the preservation of dopaminergic neurons indicates a significant influence on this system. frontiersin.orgfrontiersin.org The compound's ability to modulate neurotransmitters is considered a key part of its efficacy in central nervous system disorders. nih.gov Both dopamine (B1211576) and acetylcholine are critical in tuning the activity of the basal ganglia, and their degeneration is observed in PD. frontiersin.org

Neuronal Survival and Apoptosis Pathway Modulation Research

This compound has demonstrated significant neuroprotective effects by promoting neuronal survival and inhibiting apoptosis (programmed cell death) in various experimental models of neurotoxicity and neurodegeneration. frontiersin.orgresearchgate.net

In cell culture experiments, this compound protected primary cerebellar granule neurons from neurotoxicity and apoptosis induced by the toxin 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease research. frontiersin.orgresearchgate.net This neuroprotection is mediated through the activation of the transcription factor myocyte enhancer factor 2D (MEF2D). researchgate.net The activation of MEF2D is achieved via the PI3-K/Akt/GSK3β signaling cascade, a critical pathway for cell survival. frontiersin.orgresearchgate.net

Furthermore, this compound modulates the expression of key proteins in the apoptosis pathway. It has been shown to inhibit apoptosis by modulating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.netresearchgate.net In models of cerebral ischemia, this compound treatment was found to activate the Akt/mTOR signaling pathway, which subsequently inhibits the pro-apoptotic protein BAD, promoting cell survival. nih.gov This activation also leads to a decrease in the levels of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Table 2: Modulation of Neuronal Survival and Apoptosis Pathways by this compound

| Pathway/Molecule | Effect of this compound | Experimental Model | Finding | Reference |

|---|---|---|---|---|

| PI3K/Akt/GSK3β | Activation | MPP+-induced neurotoxicity in cerebellar granule neurons | Promotes neuronal survival by activating transcription factor MEF2D | frontiersin.orgresearchgate.net |

| Bax/Bcl-2 Ratio | Modulation | MPP+-induced neurotoxicity | Inhibits apoptosis and promotes neuronal survival | researchgate.netresearchgate.net |

| Akt/mTOR | Activation | Permanent middle cerebral artery occlusion (pMCAO) in rats | Increases phosphorylation of Akt, mTOR, and BAD, inhibiting apoptosis | nih.gov |

| Cleaved Caspase-3 | Inhibition | pMCAO in rats | Reduces levels of the active form of this key apoptotic enzyme | nih.gov |

Cognitive Function Enhancement Studies in Animal Models

Preclinical studies have consistently shown that this compound can ameliorate cognitive deficits in various animal models of neurodegenerative diseases, particularly Alzheimer's disease (AD). frontiersin.orgnih.gov

In multiple transgenic mouse models of AD (including TgCRND8, 3xTg-AD, and 5xFAD), long-term treatment with this compound improved cognitive functions. nih.gov These improvements were observed as reduced anxiety-like behaviors, enhanced recognition ability, and ameliorated learning impairments in behavioral tests. nih.gov Similarly, in a senescence-accelerated mouse prone 8 (SAMP8) model, this compound was found to significantly improve learning and memory abilities. researchgate.net

The mechanisms underlying this cognitive enhancement are multifaceted. This compound has been shown to modulate the core pathologies of AD by reducing the accumulation of amyloid-beta (Aβ) plaques and decreasing hyperphosphorylated tau proteins. nih.gov It achieves this by modulating the activity of enzymes involved in Aβ production and degradation. nih.govresearchgate.net Furthermore, this compound has been identified as an inhibitor of the ephrin type A receptor 4 (EphA4), a tyrosine kinase. frontiersin.org By inhibiting EphA4, this compound rescues impairments in hippocampal synaptic plasticity, a cellular correlate of learning and memory. frontiersin.org It also restores the expression of Nrf2 and its downstream proteins in the frontal cortex and hippocampus, suggesting a role in activating antioxidant response elements to combat neurotoxicity. nih.gov

Anti-Inflammatory Research in Experimental Systems

This compound exhibits potent anti-inflammatory properties, particularly in the context of neuroinflammation, which is a key pathological feature of many central nervous system disorders. frontiersin.orgnih.govnih.gov

In experimental models, this compound has been shown to suppress inflammatory responses in microglia, the primary immune cells of the brain. frontiersin.orgacs.org In lipopolysaccharide (LPS)-stimulated primary microglia, this compound significantly reduces the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and prostaglandin E2 (PGE2). nih.gov This suppression of inflammatory cytokine release is also observed in animal models of neurodegenerative diseases. rsc.orgnih.gov For example, in APP/PS1 transgenic mice, this compound administration leads to a significant decrease in microglial activation and the number of reactive microglia associated with amyloid plaques. nih.govacs.org

The anti-inflammatory effects of this compound are mediated by the downregulation of key signaling pathways. mdpi.com Research has demonstrated that it inhibits the mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.govmdpi.commedchemexpress.com By inhibiting this cascade, this compound prevents the translocation of NF-κB into the nucleus, a critical step for the transcription of pro-inflammatory genes. lktlabs.com In models of Parkinson's disease, this compound was also found to suppress the expression of toll-like receptor 4 (TLR4) and the NOD-like receptor protein 3 (NLRP3) inflammasome, further highlighting its broad anti-inflammatory activity. rsc.org

Table 3: Anti-Inflammatory Effects of this compound

| Experimental System | Key Findings | Mediating Pathway/Molecule | Reference |

|---|---|---|---|

| LPS-stimulated primary microglia | Reduced production of NO, TNF-α, IL-1β, PGE2 | Downregulation of MAPK/NF-κB signaling | nih.gov |

| APP/PS1 transgenic mouse model of AD | Decreased microglia and astrocyte activation; reduced inflammatory cytokines | Not specified | nih.govacs.org |

| Nitroglycerin-induced migraine rat model | Attenuated neuroinflammation | Inhibition of MAPK/NF-κB pathway | mdpi.com |

| MPTP-induced mouse model of PD | Reversed secretion of inflammatory cytokines; suppressed expression of TLR4, NLRP3 | Regulation of retinol (B82714) and arachidonic acid metabolism | rsc.org |

| LPS-activated N9 microglial cells | Inhibited NO production and release of TNF-α, IL-1β | Inhibition of ERK and p38 MAPK phosphorylation | medchemexpress.com |

Mechanisms of Inflammasome Activation Suppression

Preclinical research suggests that this compound may play a role in suppressing inflammasome activation. In a study investigating ischemia-induced brain damage, a combination of this compound and gastrodin was shown to be effective in suppressing inflammasome activation nih.gov. While direct studies on this compound's sole effect on specific inflammasomes like NLRP3 are limited, its ability to reduce pro-inflammatory cytokines such as Interleukin-1β (IL-1β), which are products of inflammasome activity, points towards an inhibitory role nih.govnih.gov.

Microglial Activation Modulation Studies

This compound has been demonstrated to modulate the activation of microglia, the primary immune cells of the central nervous system. Excessive microglial activation is a hallmark of neuroinflammation and is implicated in various neurodegenerative diseases nih.govfrontiersin.org.

In vitro studies using lipopolysaccharide (LPS)-stimulated microglial cells have shown that this compound significantly suppresses inflammatory responses frontiersin.org. This includes a reduction in the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and IL-1β nih.govnih.govfrontiersin.org. The underlying mechanism for this attenuation involves the suppression of inducible nitric oxide synthase (iNOS) protein levels nih.gov.

In animal models of Alzheimer's disease, this compound administration led to a significant decrease in the number of reactive microglia associated with amyloid plaques and reduced the transcript levels of inflammation-associated genes acs.org. Further research indicates that this compound may promote the transformation of microglia from a pro-inflammatory M1 phenotype to a reparative M2 phenotype, a process potentially mediated by the activation of the JAK2/STAT3 pathway nih.gov. This shift in microglial phenotype is a critical aspect of its neuroprotective effects nih.gov.

Table 1: Summary of this compound's Effects on Microglial Activation

| Experimental Model | Key Findings | Implicated Pathways |

|---|---|---|

| LPS-stimulated mouse N9 microglial cells | Attenuated production of NO, TNF-α, and IL-1β. | ERK, p38 MAPKs, NF-κB nih.govnih.gov |

| LPS-stimulated primary microglia | Markedly suppressed the production of NO, TNF-α, IL-1β, and Prostaglandins E2. | MAPK/NF-κB frontiersin.org |

| APP/PS1 transgenic mice (Alzheimer's model) | Decreased plaque-associated reactive microglia and inflammation-associated gene transcripts. | Not specified acs.org |

| Microglia oxygen glucose deprivation/ reoxygenation (OGD/R) model | Reversed the shift towards the pro-inflammatory M1 phenotype. | JAK2/STAT3 nih.gov |

Signaling Pathway Investigations in Inflammatory Responses

The anti-inflammatory effects of this compound are underpinned by its modulation of several key intracellular signaling pathways.

A primary mechanism is the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways frontiersin.org. In LPS-stimulated microglial cells, this compound was found to suppress the phosphorylation of ERK and p38 MAPKs and inhibit the degradation of IκBα, a key step in NF-κB activation nih.govnih.gov. These pathways are crucial regulators of pro-inflammatory gene expression nih.gov.

In a mouse model of allergic asthma, this compound demonstrated anti-inflammatory effects by blocking Smad and MAPK signal transduction pathways mediated by transforming growth factor-β1 (TGF-β1) nih.gov. It was also shown to suppress the JAK2/STAT3 signaling pathway, which contributed to its ability to alleviate asthmatic inflammation nih.gov.

Furthermore, in spontaneously hypertensive rats (SHRs), this compound was found to activate the Src-PI3K/Akt-eNOS signaling cascade in renal arteries, which is involved in improving endothelial function nih.govmdpi.com.

Cardiovascular Pharmacological Research in Experimental Models

This compound exhibits significant pharmacological activity in the cardiovascular system, with preclinical studies demonstrating antihypertensive, vasodilatory, and anti-arrhythmic effects nih.govmdpi.comresearchgate.netnih.govnih.gov.

Antihypertensive Effects in Animal Models

The antihypertensive properties of this compound have been documented in several animal models, most notably in spontaneously hypertensive rats (SHRs) nih.govnih.govmdpi.com.

In SHRs, this compound treatment has been shown to lower systolic blood pressure and alleviate myocardial hypertrophy latamjpharm.org. The proposed mechanisms for this action include the promotion of nitric oxide release and the regulation of myocardial angiotensin II and atrial natriuretic peptide levels latamjpharm.org. Additionally, this compound improves endothelial function in the renal arteries of SHRs, an effect mediated through the activation of the Src-PI3K/Akt-eNOS signaling pathway nih.govmdpi.com. While the main component, this compound, does reduce blood pressure, its effect is noted to be smaller and of shorter duration compared to reserpine taylorandfrancis.com.

Table 2: Antihypertensive Effects of this compound in Animal Models

| Animal Model | Observed Effects | Proposed Mechanisms |

|---|---|---|

| Spontaneously Hypertensive Rats (SHRs) | Lowered systolic blood pressure; Alleviated myocardial hypertrophy. | Promotion of nitric oxide release; Regulation of angiotensin II and atrial natriuretic peptide levels latamjpharm.org. |

| Spontaneously Hypertensive Rats (SHRs) | Improved endothelium-dependent relaxation in renal arteries. | Activation of Src-PI3K/Akt-eNOS signaling pathway nih.govmdpi.com. |

| Anesthetized dogs, rabbits, and rats | Hypotensive action. | Inhibition of the vasomotor center via the vagus nerve taylorandfrancis.com. |

Vasodilatory Mechanisms

The vasodilatory action of this compound is a key contributor to its antihypertensive effects nih.gov. Research indicates that this effect is primarily mediated by the blockage of L-type voltage-gated calcium channels (Ca2+) in vascular smooth muscle cells nih.govnih.govnih.gov.

Studies on isolated rat arteries and human mesenteric arteries have shown that this compound induces relaxation in a dose-dependent manner nih.govnih.gov. This relaxation is largely independent of the endothelium nih.gov. By inhibiting Ca2+ influx through L-type channels, this compound decreases the intracellular calcium concentration, which in turn leads to the relaxation of the smooth muscles in the artery walls nih.gov. At higher concentrations, it may also affect other calcium-handling pathways nih.gov.

Anti-Arrhythmic Research

This compound has been identified as possessing anti-arrhythmic properties in various experimental models nih.govmdpi.comnih.gov. The mechanisms underlying this effect are linked to its influence on cardiac ion channels.

One of the key proposed mechanisms is the inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channels, which are critical for cardiac repolarization nih.govnih.govnih.gov. Dysfunctional hERG channels can lead to serious ventricular arrhythmias nih.gov. Additionally, this compound's ability to block L-type Ca2+ channels in isolated rat ventricular myocytes contributes to its anti-arrhythmic potential nih.govnih.govselleckchem.com. By modulating these ion channels, this compound can influence the cardiac action potential and help regulate heart rhythm.

Endothelial Dysfunction Amelioration Studies

Preclinical studies have provided evidence that this compound may ameliorate endothelial dysfunction, a key factor in hypertension. In spontaneous hypertensive rats (SHRs), this compound was found to improve endothelium-dependent relaxation in renal arteries in a time- and concentration-dependent manner. nih.gov The mechanism appears to involve the activation of the Src-PI3K/Akt-eNOS signaling pathway, leading to elevated nitric oxide (NO) production. nih.gov

Further research on endothelial progenitor cells (EPCs), which are crucial for vascular repair, has shown that this compound can protect these cells from injury. In models using angiotensin II (Ang II) to induce EPC senescence, this compound was observed to attenuate this process. frontiersin.org The protective mechanism is linked to the enhancement of autophagy, a cellular process for degrading and recycling cellular components, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. frontiersin.org A this compound analog, G2, has also been shown to ameliorate diabetes-induced endothelial dysfunction in the mesenteric arteries of rats by upregulating eNOS expression. nih.gov

Table 1: Mechanistic Insights into this compound's Effect on Endothelial Dysfunction

| Model System | Key Finding | Signaling Pathway Implicated |

|---|---|---|

| Spontaneous Hypertensive Rat (SHR) Renal Arteries | Improved endothelium-dependent relaxation | Src-PI3K/Akt-eNOS nih.gov |

| Angiotensin II-Treated Endothelial Progenitor Cells (EPCs) | Attenuated cellular senescence | AMP-activated protein kinase (AMPK) frontiersin.org |

Anti-Platelet Aggregation Research

This compound has demonstrated inhibitory effects on platelet aggregation in preclinical models. nih.gov In studies using rabbit platelets, it inhibited aggregation induced by various agonists, including arachidonic acid (AA), collagen, and ADP. nih.gov The compound was also found to reduce the generation of thromboxane B2 (TXB2), a stable metabolite of the potent platelet aggregator thromboxane A2, when aggregation was induced by collagen. nih.gov Additionally, this compound suppressed the formation of malondialdehyde (MDA) in platelet suspensions stimulated by thrombin. nih.gov The mechanism for its anti-platelet activity may be linked to its ability to depress the inflow of extracellular calcium into platelets. researchgate.net

Table 2: Inhibitory Concentration (IC50) of this compound on Rabbit Platelet Aggregation

| Inducing Agent | IC50 (mmol/L) |

|---|---|

| Arachidonic Acid (AA) | 0.72 nih.gov |

| Collagen | 0.74 nih.gov |

Anti-Thrombotic Potential Investigations

The anti-platelet effects of this compound extend to a broader anti-thrombotic potential, as demonstrated in animal models. nih.govmdpi.com Intravenous administration of this compound showed significant inhibition of both venous thrombosis and cerebral thrombosis in rat models. nih.gov This anticoagulant activity is a key area of its cardiovascular research, suggesting its potential to prevent the formation of blood clots. mdpi.com

Respiratory System Research: Anti-Asthmatic Effects in Animal Models

This compound has been investigated for its potential therapeutic effects on allergic asthma. mdpi.com In animal models, particularly mice with ovalbumin (OVA)-induced allergic asthma, this compound has been shown to effectively alleviate asthmatic inflammation. nih.govmdpi.com

Airway Smooth Muscle Cell Proliferation Inhibition

A key feature of airway remodeling in asthma is the hyperplasia of airway smooth muscle cells (ASMCs). This compound has been reported to inhibit the proliferation of these cells. nih.gov In in-vitro experiments where ASMC hyperplasia was induced by transforming growth factor-β1 (TGF-β1), this compound treatment inhibited this proliferation. nih.govnih.gov The underlying mechanism involves the blocking of TGF-β1-mediated signaling pathways, specifically the Smad and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov this compound treatment was found to suppress the expression of Smad4, p-Smad2, and p-Smad3 while inducing the expression of the inhibitory Smad7. nih.govnih.gov

Attenuation of Inflammatory and Allergic Responses

In OVA-induced asthma mouse models, administration of this compound attenuated key features of the allergic inflammatory response. nih.govnih.gov It was shown to reduce the recruitment of inflammatory cells, such as eosinophils, into the bronchoalveolar lavage fluid (BALF). nih.govresearchgate.net This was associated with a suppressed production of pro-inflammatory cytokines and immunoglobulins critical to the allergic cascade, including immunoglobulin E (IgE), interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13). nih.govnih.gov These findings suggest that this compound mitigates asthmatic inflammation by modulating the immune response. nih.govmdpi.com

Table 3: Effects of this compound on Inflammatory Markers in OVA-Induced Asthma Models

| Marker | Effect Observed |

|---|---|

| Eosinophil Recruitment | Attenuated nih.govresearchgate.net |

| Immunoglobulin E (IgE) | Suppressed Production nih.govnih.gov |

| Interleukin-4 (IL-4) | Suppressed Production nih.govnih.gov |

| Interleukin-5 (IL-5) | Suppressed Production nih.govnih.gov |

| Interleukin-13 (IL-13) | Suppressed Production nih.govnih.gov |

Other Emerging Pharmacological Research Areas

Beyond the cardiovascular and respiratory systems, preclinical research has identified several other potential pharmacological activities for this compound. A significant area of investigation is its neuroprotective effects. nih.govnih.govfrontiersin.org Studies have explored its potential in models of cerebral ischemia, vascular dementia, and epilepsy. frontiersin.org Mechanistic studies suggest these effects may be related to the suppression of calcium channels and modulation of neurotransmitters. nih.govfrontiersin.org Furthermore, this compound has demonstrated anti-inflammatory properties in the central nervous system, for instance by reducing inflammatory mediators in microglial cells. nih.gov Other reported activities include anti-arrhythmic and sedative effects, highlighting the broad spectrum of its pharmacological profile in preclinical settings. nih.gov

Antioxidant Activity Investigations

This compound has demonstrated antioxidant properties in various preclinical models. These investigations suggest that the compound may exert protective effects against oxidative stress by modulating specific cellular pathways. Research has shown that this compound can reduce the concentrations of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, in hippocampal tissue following subarachahoid hemorrhage. nih.gov

The mechanisms underlying these antioxidant effects are linked to the inhibition of inflammatory pathways that are often intertwined with oxidative stress. For instance, this compound has been found to inhibit the MAPK/NF-kB pathway, which plays a role in initiating oxidative stress in conditions like migraines and lipopolysaccharide (LPS)-induced inflammation in microglial cells. nih.gov By scavenging free radicals and disassembling pre-existing Aβ fibrils, this compound may also help prevent lipid peroxidation and reduce the activation of microglia, which are key events in neuroinflammation and neurodegeneration. researchgate.net

Table 1: Summary of Preclinical Antioxidant Activity of this compound

| Model/System | Key Findings | Postulated Mechanism of Action |

|---|---|---|

| Subarachnoid Hemorrhage (SAH) Model | Reduced concentrations of reactive oxygen species (ROS) and malondialdehyde (MDA) in the hippocampus. nih.gov | Inhibition of oxidative stress pathways. |

| In Vitro Microglial Cells | Attenuated LPS-induced inflammation. nih.gov | Inhibition of the MAPK/NF-kB pathway. nih.gov |

| General Antioxidant Assays | Exhibited properties of scavenging free radicals and preventing lipid peroxidation. researchgate.net | Direct free radical scavenging. |

Anti-Endotoxemic Research

Preclinical studies have indicated that this compound possesses anti-endotoxemic effects. nih.govresearchgate.net Endotoxemia is a condition characterized by the presence of endotoxins, such as lipopolysaccharide (LPS) from Gram-negative bacteria, in the blood, which can trigger a systemic inflammatory response.

The anti-endotoxemic activity of this compound is closely related to its anti-inflammatory properties. Research has demonstrated its ability to attenuate LPS-induced inflammation in microglial cells. nih.gov This effect is mediated, at least in part, through the inhibition of the MAPK/NF-kB signaling pathway. nih.gov By suppressing this pathway, this compound can interfere with the inflammatory cascade initiated by endotoxins. This research highlights its potential role in mitigating the cellular responses to endotoxins. researchgate.net

Table 2: Research on Anti-Endotoxemic Effects of this compound

| Model | Inducing Agent | Observed Effect of this compound | Mechanism |

|---|---|---|---|

| Microglial Cells (in vitro) | Lipopolysaccharide (LPS) | Attenuated inflammation. nih.gov | Inhibition of the MAPK/NF-kB pathway. nih.gov |

Melanocyte Stem Cell Preservation Research (e.g., stress-induced hair graying prevention models)

Recent research has explored the role of this compound in preserving melanocyte stem cells (McSCs), particularly in the context of stress-induced hair graying. nih.gov Hair graying can be accelerated by stress, which involves the release of the hormone norepinephrine (NA). researchgate.net Norepinephrine binds to β2 adrenergic receptors (β2AR) on melanocyte stem cells, which can lead to their depletion and a subsequent loss of hair pigmentation. researchgate.net

A study utilizing a stress-induced mouse model demonstrated that this compound can mitigate this process. nih.gov Molecular docking and dynamic simulation assays confirmed that this compound exhibits strong and stable binding within the active site of the β2AR. nih.gov By targeting and inhibiting NA-β2AR signaling, this compound was shown to preserve the McSC population. nih.gov In the animal model, this intervention resulted in a significant reduction of stress-induced hair graying from 28.5% to 8.2%. nih.gov Further investigation using transcriptome sequencing revealed that this compound also acts as a potent inhibitor of downstream pathways affected by norepinephrine, including those related to disruptions in intracellular calcium balance and the promotion of cell apoptosis. nih.gov

Table 3: this compound in Stress-Induced Hair Graying Model

| Parameter | Finding |

|---|---|

| Experimental Model | Stress-induced hair graying mouse model. nih.gov |

| Molecular Target | β2 adrenergic receptor (β2AR) on melanocyte stem cells. nih.gov |

| Mechanism of Action | Inhibits norepinephrine (NA)-β2AR signaling, preserving melanocyte stem cells. nih.gov |

| Observed Outcome | Reduced the percentage of gray hair from 28.5% to 8.2% in the mouse model. nih.gov |

| Downstream Effects | Inhibited pathways related to intracellular calcium balance and cell apoptosis. nih.gov |

Potential in Overactive Bladder Models

The effects of this compound have been investigated in preclinical models of overactive bladder (OAB). nih.gov In a study using rats, this compound was shown to influence the relaxation and contraction of the bladder detrusor muscle. nih.gov

In the OAB model, treatment with this compound led to significant changes in several urodynamic and electrophysiological indicators. Specifically, it decreased the maximum bladder capacity, bladder filling pressure, leak point pressure, and the frequency of contractions. nih.gov The mechanism for these effects involves the modulation of ion channels. The research indicates that this compound inhibits detrusor contraction by blocking L-type calcium channels and activating big-conductance calcium-activated potassium channels. nih.gov Furthermore, it was observed that this compound exhibits non-competitive antagonism of CaCl2 cumulative dose-response curves and can inhibit muscle contraction caused by intracellular calcium at low concentrations. nih.gov

Table 4: Effects of this compound in a Rat Overactive Bladder (OAB) Model

| Urodynamic/Electrophysiological Parameter | Effect of this compound Treatment | Underlying Mechanism |

|---|---|---|

| Maximum Bladder Capacity | Significantly decreased. nih.gov | Inhibition of detrusor contraction via blockage of L-type calcium channels and activation of big-conductance calcium-activated potassium channels. nih.gov |

| Bladder Filling Pressure | Significantly decreased. nih.gov | |

| Leak Point Pressure | Significantly decreased. nih.gov | |

| Contraction Frequency | Significantly decreased. nih.gov |

Molecular Mechanisms of Action and Target Identification

Ion Channel Modulatory Mechanisms

Rhynchophylline (B1680612) significantly influences the function of various ion channels, playing a crucial role in cellular excitability and signaling. Its effects span both calcium and potassium channels, contributing to its neuroprotective and cardiovascular-related properties.

Calcium Channel Regulation (e.g., L-type Ca²⁺ channels, intracellular Ca²⁺ overload)

This compound has been consistently identified as a blocker of voltage-gated calcium channels (VGCCs), with a notable inhibitory effect on L-type calcium channels (L-VGCCs) mdpi.comalfa-chemistry.comlktlabs.commdpi.comamegroups.cnfrontiersin.orgnih.govresearchgate.net. Studies indicate that this compound inhibits Ca²⁺ influx through these channels in a voltage-independent manner amegroups.cnnih.gov. This blockade of L-VGCCs leads to a reduction in intracellular calcium ([Ca²⁺]i) levels, which is implicated in its vasodilatory effects and its ability to protect against excitotoxicity mdpi.comncats.ioalfa-chemistry.commdpi.comamegroups.cnnih.gov. For instance, in vascular smooth muscle cells, this compound's inhibition of L-type calcium channels reduces Ca²⁺ influx, thereby decreasing smooth muscle contraction and promoting vasodilation ncats.iomdpi.comfrontiersin.orgresearchgate.net. In neuronal contexts, the inhibition of Ca²⁺ influx by this compound is considered critical in preventing neuronal death induced by glutamate (B1630785) and in modulating neuronal firing and synaptic plasticity mdpi.comalfa-chemistry.comlktlabs.com. Furthermore, this compound has been shown to decrease caffeine-stimulated intracellular Ca²⁺ elevation, suggesting an effect on intracellular calcium stores as well nih.gov.

Potassium Channel Regulation

This compound also modulates the activity of voltage-gated potassium channels (Kv) and calcium-activated potassium channels mdpi.comlktlabs.commdpi.comresearchgate.netresearchgate.netamegroups.cnresearchgate.netacs.orgscientificlabs.co.uk. Specifically, this compound affects the slow inactivation of Kv channels in neuroblastoma cells, accelerating their inactivation and causing a leftward shift in the activation curve acs.orgscientificlabs.co.uk. This effect has been observed on Kv1.2 channels, which are highly expressed in the thalamocortical system; modulation of these channels is linked to alterations in sleep regulation mdpi.comacs.org. In pulmonary artery smooth muscle cells, this compound has been shown to decrease the open time and increase the open probability of calcium-activated potassium channels in a concentration-dependent manner amegroups.cn. These actions on potassium channels contribute to this compound's broad impact on neuronal excitability and cellular signaling mdpi.comresearchgate.netresearchgate.net.

Table 1: this compound's Effects on Ion Channels

| Channel Type | Effect | Mechanism/Observation | References |

| L-type Ca²⁺ channels (L-VGCCs) | Inhibition of influx | Blocks Ca²⁺ influx, voltage-independent, reduces intracellular Ca²⁺ ([Ca²⁺]i), contributes to vasodilation, neuroprotection against glutamate toxicity. | mdpi.comalfa-chemistry.comlktlabs.commdpi.comamegroups.cnfrontiersin.orgnih.govresearchgate.net |

| Voltage-gated K⁺ (Kv) channels | Modulates slow inactivation; Accelerates activation and inactivation | Accelerates slow decay of Kv currents, shifts steady-state inactivation curve leftward, functionally turns delayed rectifiers into A-type K⁺ channels. | mdpi.comacs.orgscientificlabs.co.uk |

| Kv1.2 subunit channels | Accelerates activation and inactivation times | Specific effect on Kv1.2 channels, which are highly expressed in the thalamocortical system. | mdpi.comacs.org |

| Calcium-activated K⁺ channels | Decreases open time, increases open probability | Observed in isolated rat pulmonary artery smooth muscle cells. | amegroups.cn |

Receptor and Enzyme Interaction Studies

This compound interacts with several key receptors and signaling pathways, underscoring its multifaceted pharmacological profile.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

This compound is recognized as a potent non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors mdpi.comalfa-chemistry.comlktlabs.comscientificlabs.co.ukchemfaces.comnih.govnih.govwikipedia.org. Studies utilizing Xenopus oocytes have demonstrated that this compound blocks NMDA-induced currents in a concentration-dependent and voltage-independent manner, with reported IC₅₀ values around 43.2 μM nih.govwikipedia.org. This antagonism does not involve interaction with the polyamine, Zn²⁺, proton, or redox modulatory sites on the NMDA receptor nih.gov. Furthermore, this compound has been shown to downregulate the expression of the NR2B subunit of the NMDA receptor lktlabs.comchemfaces.com. This NMDA receptor antagonism is considered a significant contributor to this compound's neuroprotective effects, including its anticonvulsant and anti-epileptic properties, by reducing excitotoxicity and preventing neuronal damage researchgate.netchemfaces.comnih.govtaylorandfrancis.com.

Ephrin Type-A Receptor 4 (EphA4) Inhibition

This compound has been identified as an inhibitor of the Ephrin Type-A Receptor 4 (EphA4) frontiersin.orgacs.orgmedchemexpress.com. Research suggests that this compound binds to the extracellular domain of EphA4, thereby inhibiting its activation and downstream signaling pathways, such as those involving phosphorylation and actin remodeling mdpi.commedchemexpress.compnas.org. This inhibition has been shown to rescue impaired synaptic plasticity and cognitive deficits in animal models of Alzheimer's disease (AD) by blocking EphA4-dependent signaling pathways activated by amyloid-beta (Aβ) oligomers frontiersin.orgacs.orgpnas.org. While some studies suggest a direct binding and inhibitory effect of this compound on EphA4 mdpi.compnas.org, other research has raised questions about the potency and specificity of this interaction acs.org. Nevertheless, the modulation of EphA4 signaling is considered a mechanism by which this compound may exert neuroprotective effects frontiersin.orgacs.orgmedchemexpress.compnas.org.

Dopamine (B1211576) D2 Receptor Interactions

While this compound has been investigated for its effects on neurotransmitter systems, including serotonin (B10506) and dopamine, specific interactions with the Dopamine D2 receptor have not been prominently detailed in the provided literature concerning its primary molecular mechanisms. Some studies note its influence on dopamine levels in specific brain regions or its effects in models involving dopamine pathways, but direct binding or functional modulation of Dopamine D2 receptors is not a clearly established mechanism within the scope of the current research findings.

Table 2: this compound's Receptor and Enzyme Interactions

| Receptor/Target | Interaction Type | Mechanism/Observation | References |

| N-methyl-D-aspartate (NMDA) Receptors | Non-competitive antagonism | Blocks NMDA-induced current; IC₅₀ ≈ 43.2 μM; Downregulates NR2B subunit expression; Neuroprotective, anticonvulsant. | mdpi.comalfa-chemistry.comlktlabs.comscientificlabs.co.ukchemfaces.comnih.govnih.govwikipedia.org |

| Ephrin Type-A Receptor 4 (EphA4) | Inhibition | Binds extracellular domain, inhibits activation/phosphorylation, blocks EphA4-dependent signaling, rescues synaptic plasticity impairment. | mdpi.comfrontiersin.orgacs.orgmedchemexpress.compnas.org |

| Glutamate Receptors (Kainate, AMPA) | No significant effect | This compound did not affect currents mediated by kainic acid-type and AMPA-type glutamate receptors. | nih.gov |

| Tyrosine Kinase Receptors (e.g., EphA4) | Inhibition | This compound inhibits EphA4 activation and downstream pathways. | mdpi.commedchemexpress.compnas.org |

| Serotonin (5-HT1A) Receptor | Agonistic effects (by other Uncaria alkaloids) | Hirsuteine and uncarialins showed distinct agonistic effects against the 5-HT1A receptor. (Note: Not a direct mechanism of this compound itself) | frontiersin.org |

Compound List

The following compounds are mentioned in relation to this compound's mechanisms of action or as related substances:

this compound (Rhy)

Isothis compound (B1663542) (Isorhy)

Ephrin Type-A Receptor 4 (EphA4)

N-methyl-D-aspartate (NMDA) Receptors

L-type Ca²⁺ channels (L-VGCCs)

Voltage-gated K⁺ (Kv) Channels

Kv1.2 subunit channels

Calcium-activated K⁺ channels

Amyloid-beta (Aβ)

EphrinA1

Glutamate

Kainic acid

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors

Serotonin (5-HT1A) receptor

Hirsuteine

Uncarialins

Cyclin-dependent kinase 5 (Cdk5)

Nuclear Factor-kappa B (NF-κB)

Mitogen-activated Protein Kinase (MAPK) / Extracellular signal-regulated kinases (ERK)

Phosphoinositide 3-kinase (PI3K)/RAC serine/threonine-protein kinase (AKT)

Thromboxane A2 (TXB2)

C-Jun N-terminal kinase (JNK)

Intracellular Signaling Pathway Investigations

Phosphoinositide 3-Kinase (PI3K)/RAC Serine/Threonine-Protein Kinase (AKT) Pathway

This compound has been shown to activate the PI3K/AKT pathway, a crucial pro-survival signaling cascade. This activation is linked to neuroprotective effects, as evidenced by its ability to protect cerebellar neurons from MPP+-induced toxicity. The neuroprotective action is dependent on PI3K, as its inhibition abolishes the beneficial effects of Rhy mdpi.commdpi.comresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.neteurekaselect.com. Specifically, Rhy has been observed to increase the phosphorylation of GSK3β at Ser9, indicating reduced GSK3β activity, which is mediated by the PI3K/Akt cascade mdpi.comresearchgate.netnih.govresearchgate.net. This pathway's activation is also implicated in Rhy's protective effects on endothelial function, where it promotes eNOS phosphorylation and NO production through the Src-PI3K/Akt-eNOS signaling cascade frontiersin.org.

Table 1: this compound's Impact on PI3K/AKT Pathway Activation

| Effect Observed | Pathway Component | Change by this compound | Supporting Evidence |

| Activation/Increased Phosphorylation | PI3K | Increased | mdpi.commdpi.comnih.govfrontiersin.orgnih.goveurekaselect.com |

| Activation/Increased Phosphorylation | AKT | Increased | mdpi.commdpi.comnih.govfrontiersin.orgnih.goveurekaselect.com |

| Inhibition of GSK3β activity via phosphorylation | GSK3β (p-Ser9) | Increased | mdpi.comresearchgate.netnih.govresearchgate.net |

| Neuroprotection | Cell Viability | Promoted | mdpi.commdpi.comresearchgate.netnih.govresearchgate.net |

| Endothelial Function Improvement | eNOS | Increased Phosphorylation | frontiersin.org |

Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

This compound's interaction with the JAK2/STAT3 pathway appears context-dependent. In the context of asthma, Rhy suppresses this pathway, contributing to the alleviation of inflammation and airway remodeling mdpi.comnih.govglobalauthorid.com. Conversely, in cerebral ischemic injury, Rhy has been shown to activate the JAK2/STAT3 pathway, promoting the transition of microglia to a reparative M2 phenotype, thereby aiding in tissue repair nih.gov. This dual modulation highlights the pathway's complex role in different pathological conditions and Rhy's ability to influence it.

Table 2: this compound's Modulation of the JAK2/STAT3 Pathway

| Condition/Effect | Pathway Component | Change by this compound | Supporting Evidence |

| Asthma (Anti-inflammatory) | JAK2/STAT3 | Suppressed | mdpi.comnih.govglobalauthorid.com |

| Cerebral Ischemic Injury (Repair) | JAK2/STAT3 | Activated | nih.gov |

Cyclic Adenosine Monophosphate (cAMP) Signaling Pathway

This compound has been reported to activate the cAMP signaling pathway researchgate.netresearchgate.netfrontiersin.org. This pathway is involved in various cellular functions, including neurotransmitter modulation and cellular responses to external stimuli. Activation of cAMP signaling can lead to downstream effects such as the activation of Protein Kinase A (PKA) and subsequent phosphorylation of CREB, influencing gene transcription related to neuronal function and plasticity nih.gov.

Nrf2-Antioxidant Response Element (ARE) Pathway

This compound demonstrates significant antioxidant and anti-inflammatory properties through the activation of the Nrf2-ARE pathway mdpi.commdpi.comfrontiersin.orgresearchgate.netfrontiersin.org. Rhy enhances the expression and nuclear translocation of Nrf2, a master regulator of the antioxidant response. This leads to the induction of ARE-dependent genes, which encode for various antioxidant and cytoprotective enzymes. This mechanism is particularly relevant in protecting against oxidative stress and neuroinflammation, such as in Alzheimer's disease models where Rhy treatment restored Nrf2 expression and improved ARE promoter activity frontiersin.orgresearchgate.netfrontiersin.org.

Table 3: this compound's Role in Nrf2-ARE Pathway Activation

| Effect Observed | Pathway Component | Change by this compound | Supporting Evidence |

| Antioxidant and Anti-inflammatory Properties | Nrf2 | Enhanced Expression | mdpi.commdpi.comfrontiersin.orgresearchgate.netfrontiersin.org |

| Induction of Antioxidant Genes | ARE | Activated | mdpi.comfrontiersin.orgresearchgate.netfrontiersin.org |

| Protection against Oxidative Stress/Neuroinflammation | Cytoprotection | Promoted | frontiersin.orgresearchgate.netfrontiersin.org |

Smad Signal Transduction Pathway (in TGF-β1 mediated processes)

This compound has been shown to inhibit the TGF-β1/Smad signaling pathway. This inhibitory effect has been observed in models of abdominal adhesion and allergic asthma, where Rhy mitigated inflammation and tissue remodeling by reducing TGF-β1 and CTGF levels, and blocking Smad and MAPK signaling transduction pathways mdpi.comnih.govcloud-clone.com. The TGF-β1/Smad pathway is a critical regulator of cell growth, differentiation, and extracellular matrix production, and its inhibition by Rhy contributes to its anti-inflammatory and anti-fibrotic effects.

Table 4: this compound's Impact on the TGF-β1/Smad Pathway

| Condition/Effect | Pathway Component | Change by this compound | Supporting Evidence |

| Abdominal Adhesion Prevention | TGF-β1/Smad | Inhibited | mdpi.comnih.gov |

| Allergic Asthma Mitigation | TGF-β1/Smad | Inhibited | mdpi.comcloud-clone.com |

| Reduced TGF-β1 and CTGF levels | TGF-β1, CTGF | Decreased | nih.gov |

Transcription Factor Modulation (e.g., Myocyte Enhancer Factor 2D (MEF2D))

This compound significantly modulates the activity of the transcription factor Myocyte Enhancer Factor 2D (MEF2D). It has been demonstrated that Rhy activates MEF2D, particularly in the context of neuroprotection against MPP+-induced cytotoxicity. This activation occurs via the PI3K/Akt/GSK3β signaling pathway, leading to enhanced MEF2D activity and subsequent promotion of neuronal survival researchgate.netnih.govresearchgate.neteurekaselect.commdpi.com. MEF2D plays a crucial role in neuronal development, synaptic plasticity, and survival, making its modulation by Rhy a key mechanism for its neuroprotective effects.

Table 5: this compound-Mediated MEF2D Activation

| Effect Observed | Transcription Factor | Change by this compound | Mechanism | Supporting Evidence |

| Neuroprotection against MPP+-induced cytotoxicity | MEF2D | Activated | PI3K/Akt/GSK3β signaling pathway activation | researchgate.netnih.govresearchgate.neteurekaselect.commdpi.com |

| Reversal of MPP+-induced decrease in MEF2D levels | MEF2D | Reversed Inhibition | PI3K/Akt/GSK3β signaling pathway | nih.govresearchgate.net |

| Promotion of neuronal survival via MEF2D activation | MEF2D | Enhanced | Modulation of Bax/Bcl-2 ratio | researchgate.netnih.gov |

Protein Aggregation and Clearance Modulation (e.g., Amyloid-β, Tau, Autophagy)